Structural Distinction from the E‑Cadherin Upregulator ResEcad (ML327) – Implications for Procurement
The title compound possesses an N‑(5‑acetamido‑2‑methoxyphenyl) amide tail and a 4‑fluorophenyl substituent at the isoxazole 5‑position. This specific substitution is absent from the archetypal E‑cadherin upregulator ResEcad (ML327), which is an isoxazolocarboxamide with a different aryl substitution pattern . ResEcad induces E‑cadherin protein levels 6.3‑fold in H520 lung squamous carcinoma cells and 10‑fold in SW620 colorectal adenocarcinoma cells at 10 µM after 24 h . Because no head‑to‑head E‑cadherin induction data have been published for CAS 953203-12-8, its functional equivalence to ResEcad cannot be assumed. The molecular difference makes the title compound a distinct procurement choice for SAR expansion around the isoxazole core, where the impact of the 5‑acetamido‑2‑methoxyphenyl motif on transcriptional potency and cell‑type selectivity remains to be experimentally determined.
| Evidence Dimension | E‑cadherin protein upregulation in human cancer cell lines |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | ResEcad (ML327): +6.3‑fold in H520, +10‑fold in SW620 cells (10 µM, 24 h) |
| Quantified Difference | Not evaluable – comparator data exist, target data are absent |
| Conditions | Cell‑based E‑cadherin protein level quantification (likely ELISA or Western blot), exact assay not specified for target compound |
Why This Matters
Scientists requiring a fully characterized E‑cadherin upregulator should procure ResEcad directly; the title compound is appropriate only for exploratory SAR studies where de‑risked novelty rather than proven activity is the experimental objective.
